molecular formula C26H26N4O4S B7984408 Dibenzoyl thiamine

Dibenzoyl thiamine

Cat. No.: B7984408
M. Wt: 490.6 g/mol
InChI Key: AZJUFRDUYTYIHV-PTGBLXJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzoyl Thiamine, also known as O,S-dibenzoylthiamine, is an organic compound derived from thiamine (vitamin B1). It is a white crystalline powder that is soluble in organic solvents such as chloroform, ethanol, dimethyl sulfoxide, and acetic acid. This compound is known for its stability and resistance to decomposition by thiamine-decomposing enzymes, making it more suitable for various applications compared to thiamine hydrochloride .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzoyl Thiamine is typically synthesized through the reaction of thiamine with benzoyl chloride. The reaction involves the formation of a thioester bond between the thiamine and benzoyl groups. The general reaction can be represented as follows:

C6H5NHC(S)NHPh+C6H5C(O)ClC26H20N4O2SC_6H_5NHC(S)NHPh + C_6H_5C(O)Cl \rightarrow C_{26}H_{20}N_4O_2S C6​H5​NHC(S)NHPh+C6​H5​C(O)Cl→C26​H20​N4​O2​S

The reaction is carried out in an organic solvent such as tetrahydrofuran, acetone, acetonitrile, toluene, ethyl acetate, or N,N-dimethylformamide. The mixture is heated to reflux, then cooled for crystallization, followed by suction filtration, washing, and drying to obtain high-purity this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors for the reaction, followed by purification steps such as crystallization and filtration to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Dibenzoyl Thiamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form thiamine disulfide derivatives.

    Reduction: It can be reduced to thiamine and benzoic acid.

    Substitution: The benzoyl groups can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Acyl chlorides or anhydrides are used for substitution reactions.

Major Products:

Scientific Research Applications

Dibenzoyl Thiamine has a wide range of scientific research applications, including:

Mechanism of Action

Dibenzoyl Thiamine exerts its effects by being rapidly absorbed into the body and converted to thiamine. It protects cells against oxidative stress by increasing the synthesis of reduced glutathione and NADPH. In inflammatory conditions, it decreases inflammation by suppressing the translocation of NF-κB to the nucleus. This compound is superior to other thiamine derivatives in its antioxidant and anti-inflammatory properties .

Comparison with Similar Compounds

Uniqueness: Dibenzoyl Thiamine is unique due to its stability and resistance to enzymatic decomposition, making it more suitable for food processing and other applications where stability is crucial. It also has superior antioxidant and anti-inflammatory properties compared to other thiamine derivatives .

Properties

IUPAC Name

[(E)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-benzoylsulfanylpent-3-enyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-18(30(17-31)16-22-15-28-19(2)29-24(22)27)23(35-26(33)21-11-7-4-8-12-21)13-14-34-25(32)20-9-5-3-6-10-20/h3-12,15,17H,13-14,16H2,1-2H3,(H2,27,28,29)/b23-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJUFRDUYTYIHV-PTGBLXJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCOC(=O)C2=CC=CC=C2)/SC(=O)C3=CC=CC=C3)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299-88-7
Record name Bentiamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.532
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibenzoyl thiamine
Reactant of Route 2
Reactant of Route 2
Dibenzoyl thiamine
Reactant of Route 3
Reactant of Route 3
Dibenzoyl thiamine
Reactant of Route 4
Reactant of Route 4
Dibenzoyl thiamine
Reactant of Route 5
Reactant of Route 5
Dibenzoyl thiamine
Reactant of Route 6
Reactant of Route 6
Dibenzoyl thiamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.